p-Toluylarsinsaure
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Overview
Description
p-Toluylarsinsaure: , also known as p-toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white solid that is soluble in water, alcohols, and other polar organic solvents. This compound is widely used in organic synthesis due to its strong acidic properties and ability to act as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluylarsinsaure can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves electrophilic aromatic substitution, where the sulfonating agent (sulfur trioxide or the HSO₃⁺ cation) reacts with toluene to form p-toluenesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of toluene and sulfuric acid in a reactor, followed by separation and purification steps to isolate the final product. The use of azeotropic distillation helps in removing water from the reaction mixture, driving the equilibrium towards the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: p-Toluylarsinsaure undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
p-Toluylarsinsaure has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in esterification, dehydration, and polymerization reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the pharmaceutical industry as a counterion for basic drugs due to its strong acidic and hydrophilic properties.
Industry: It is employed in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-toluylarsinsaure involves its ability to donate protons (H⁺ ions) due to its strong acidic nature. This proton donation facilitates various chemical reactions by activating substrates or stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
p-Toluenesulfonamide: Similar in structure but contains an amide group instead of a sulfonic acid group.
p-Toluenesulfonyl chloride: A derivative used in organic synthesis for introducing the tosyl group.
Methanesulfonic acid: Another strong acid used in similar applications but with a different structure
Uniqueness: p-Toluylarsinsaure is unique due to its combination of strong acidity, solubility in polar solvents, and ability to act as a catalyst in a wide range of reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8AsO2 |
---|---|
Molecular Weight |
199.06 g/mol |
InChI |
InChI=1S/C7H8AsO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
LXYVRCBCBNIQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[As](=O)O |
Origin of Product |
United States |
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